molecular formula C19H15ClS B139920 Triphenylmethanesulfenyl chloride CAS No. 24165-03-5

Triphenylmethanesulfenyl chloride

Cat. No. B139920
CAS RN: 24165-03-5
M. Wt: 310.8 g/mol
InChI Key: ZTQHJLXIUQQVST-UHFFFAOYSA-N
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Description

Triphenylmethanesulfenyl chloride, also known as Tritylsulfenyl chloride, is a chemical compound with the linear formula (C6H5)3CSCl . It has a molecular weight of 310.84 . It is commonly used as an amine derivatizing agent .


Molecular Structure Analysis

The molecular structure of Triphenylmethanesulfenyl chloride is represented by the SMILES string ClSC(c1ccccc1)(c2ccccc2)c3ccccc3 . This indicates that the molecule consists of a sulfur atom bonded to a chlorine atom and a triphenylmethyl group.


Physical And Chemical Properties Analysis

Triphenylmethanesulfenyl chloride is a solid at 20°C . It has a melting point of 141-143°C . It should be stored at a temperature between 2-8°C . It’s sensitive to moisture and heat .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions with Carbon-Carbon Double Bonds : Triphenylmethanesulfenyl chloride plays a significant role in chemical reactions involving carbon-carbon double bonds and disulfides. It is particularly noted for its reactions and mechanisms in these contexts (Abu-Yousef & Harpp, 2003).

  • Preparation of Unsymmetrical Bis(di- and trisulfides) : It is used in the preparation of unsymmetrical bis(di- and trisulfides) when treated with dithiols, producing high yields of these compounds. This is crucial for the development of cyclic polysulfides (Abu-Yousef, Rys, & Harpp, 2007).

  • Reactivity with Thiols : Triphenylmethanesulfenyl chloride reacts with thiols to generate unsymmetrical polysulfides, which have been identified through various analytical methods, suggesting diverse applications in chemical synthesis (Abu-Yousef, Rys, & Harpp, 2006).

Surface Modification and Material Science

  • Deposition of Sulfur on Gold : It has been used for the efficient deposition of sulfur on gold surfaces, which is characterized by various spectroscopy and microscopy techniques. This application is significant in material science, particularly in the modification of surfaces (Houmam, Muhammad, & Koczkur, 2012).

Environmental and Analytical Chemistry

  • Decolorization of Dye-Containing Solutions : Triphenylmethanesulfenyl chloride is relevant in the context of dye removal from aqueous solutions, particularly in environmental cleanup and wastewater treatment scenarios (Tan, Kyaw, Teo, & Li, 2006).

  • Electrochemical Degradation of Dyes : The compound plays a role in the electrochemical degradation of certain dyes, offering insights into advanced methods for environmental remediation (Palma-Goyes et al., 2010).

  • Influence on Corrosion Inhibition : It is studied for its effect on corrosion inhibition of metals, which is significant in materials science and industrial applications (Doulami et al., 2004).

Polymer Chemistry

  • Initiator in Polymerization : Triphenylmethanesulfenyl chloride has been employed as an initiator in the atom transfer radical polymerization of styrene, indicating its utility in polymer chemistry (Xu, Lu, Xu, & Wang, 2005).

Safety And Hazards

Triphenylmethanesulfenyl chloride is dangerous and causes severe skin burns and eye damage . It’s advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

trityl thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHJLXIUQQVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321627
Record name Triphenylmethanesulfenyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylmethanesulfenyl chloride

CAS RN

24165-03-5
Record name 24165-03-5
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Record name Triphenylmethanesulfenyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylmethanesulfenyl Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylmethanesulfenyl chloride
Reactant of Route 2
Triphenylmethanesulfenyl chloride

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